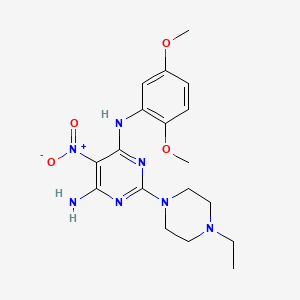

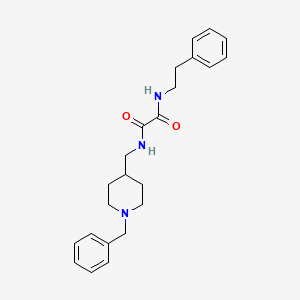

![molecular formula C11H9N3O B2863473 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one CAS No. 65923-22-0](/img/structure/B2863473.png)

1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the [1,4]diazepino[6,5-b]indole class . These are complex heterocyclic compounds that contain an indole ring fused with a diazepine ring .

Synthesis Analysis

The synthesis of similar compounds involves reactions of 3-[(N-aryl-N-chloroacetyl)amino]-2-formylindoles with substituted anilines . An alternative synthesis involves a sequence of transformations: reduction, chloroacetylation, and intramolecular alkylation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reactions of 3-[(N-aryl-N-chloroacetyl)amino]-2-formylindoles with substituted anilines . Reduction of 1,2,3,6-tetrahydrodiazepinoindol-4-ium chlorides affords the corresponding hexahydro derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one” are not available. For related compounds, you may refer to resources like ChemSpider .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Research on the synthesis and structural correction of related compounds, such as 3H-[1,2]diazepino[5,6-b]indoles, revealed errors in previous syntheses, leading to the correct identification of pyrido[4,3-b]indoles and their condensation products with p-nitrobenzaldehyde to confirm amino group presence (G. Karrick & N. Peet, 1986).

- A study on the conversion of tetrahydro-γ-carbolines to hexahydro[1,2]diazepino[5,4-b]indoles via ylide intermediates, supplemented by X-Ray crystal structure determination, provides insights into the structural aspects of these compounds (Y. Tamura et al., 1983).

- The development of a general approach for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones showcases the versatility in generating various derivatives, confirming structures via NMR spectroscopy and HRMS (Karolina Dzedulionytė et al., 2022).

Pharmacological Potential

- A study on the synthesis and evaluation of 11-phenyl-2,3,4,5-tetrahydro-1H-(1,4)diazepino(1,2-a)indoles as 5-hydroxytryptamine antagonists indicates the exploration of these compounds for their potential anti-5-HT activity, although the results showed weak potency compared with standard drugs (S. B. Rajur et al., 1990).

- The discovery of conformationally constrained tetracyclic compounds as potent hepatitis C virus NS5B RNA polymerase inhibitors, where 6,7-dihydro-5H-benzo[5,6][1,4]diazepino[7,1-a]indoles showed high biochemical and cellular potencies, highlights the therapeutic potential of these compounds in antiviral treatment (Kazutaka Ikegashira et al., 2006).

Propiedades

IUPAC Name |

3-methyl-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-14-6-7-5-12-13-11(15)8-3-2-4-9(14)10(7)8/h2-6H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSISELDLNMBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=NNC(=O)C3=C2C1=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)

![2-Chloro-1-[3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone](/img/structure/B2863400.png)

![N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2863404.png)

![4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2863406.png)

![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B2863407.png)